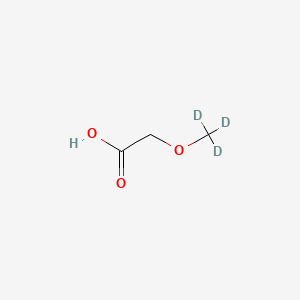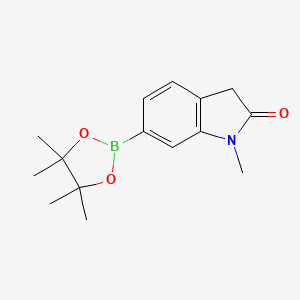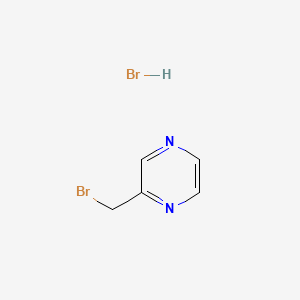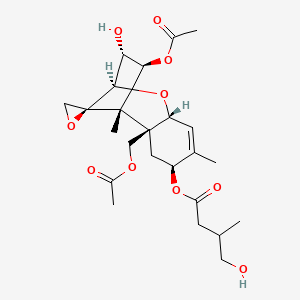
2-(Trideuteriomethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Trideuteriomethoxy)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C3H6O3 and its molecular weight is 93.096. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
2-(Trideuteriomethoxy)acetic acid, also known as 2-Methoxyacetic Acid-d3, is a deuterated analog of methoxyacetic acid. Methoxyacetic acid is a metabolite of ethylene glycol monomethyl ether and ethylene glycol monoethyl ether
Mode of Action
Acetic acid is known to act as a counterirritant and has antimicrobial properties . It’s used locally, occasionally internally, and also as a reagent .
Pharmacokinetics
This model describes the journey of a drug in the body, from the moment it is administered, through its distribution and metabolism, until it is eliminated from the body .
Biochemical Analysis
Cellular Effects
The effects of 2-(Trideuteriomethoxy)acetic acid on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in the detoxification processes and oxidative stress response. This compound can also modulate cellular metabolism by influencing the activity of key metabolic enzymes, thereby altering the flux of metabolites through various metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of specific enzymes, such as alcohol dehydrogenase, leading to the accumulation of intermediate metabolites. This inhibition can result in changes in gene expression, particularly those genes involved in metabolic regulation and stress response . Additionally, this compound can activate certain signaling pathways, such as those mediated by nuclear receptors, which further modulate gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially under conditions of high temperature or light exposure. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can modulate metabolic pathways without causing significant toxicity. At higher doses, it can induce toxic effects, such as liver damage and oxidative stress . These adverse effects are often associated with the accumulation of reactive metabolites and the depletion of cellular antioxidants. Understanding the dosage effects is essential for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the metabolism of alcohols and aldehydes. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which catalyze the oxidation of the methoxy group to form corresponding aldehydes and acids . Additionally, this compound can influence the metabolic flux through these pathways, leading to changes in the levels of various metabolites. These interactions are critical for understanding the compound’s role in metabolic regulation and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by monocarboxylate transporters, which facilitate the movement of small organic acids . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization is influenced by specific targeting signals and post-translational modifications that direct it to particular organelles . For example, the compound can be targeted to mitochondria, where it can influence mitochondrial metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications.
Properties
IUPAC Name |
2-(trideuteriomethoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-6-2-3(4)5/h2H2,1H3,(H,4,5)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIODHQZRUFFFF-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)
![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(4-fluorophenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B568677.png)
![2-[2-[2-[2-[1-(2-Hydroxyethyl)-4,5-dihydroimidazol-2-yl]propan-2-yldiazenyl]propan-2-yl]-4,5-dihydroimidazol-1-yl]ethanol;hydrate;dihydrochloride](/img/structure/B568679.png)


![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)
